

Technical Guide: Synthesis and Characterization of 2,2,6,6-Tetradeuteriooxan-4-one

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Compound of Interest

Compound Name: Tetrahydro-4-pyrone-d8

Cat. No.: B15290388

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Disclaimer: Specific experimental data for 2,2,3,3,5,5,6,6-octadeuteriooxan-4-one is not readily available in the reviewed scientific literature. This guide therefore details the synthesis and characterization of a closely related and synthetically accessible analogue, 2,2,6,6-tetradeuteriooxan-4-one. The methodologies presented are based on established protocols for the deuteration of cyclic ketones and the synthesis of the parent compound, oxan-4-one (also known as tetrahydropyran-4-one).^{[1][2][3][4]} This document is intended for researchers, scientists, and drug development professionals.

Introduction

Isotopically labeled compounds, particularly those incorporating deuterium, are invaluable tools in pharmaceutical research. They serve as internal standards in mass spectrometry-based bioanalysis, tracers in metabolic studies, and can be used to probe reaction mechanisms.^[5] The "kinetic isotope effect" can also be leveraged to modulate the metabolic stability of drug candidates.^[4] This guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of 2,2,6,6-tetradeuteriooxan-4-one, a deuterated analogue of a common heterocyclic scaffold.

Molecular Structure and Properties

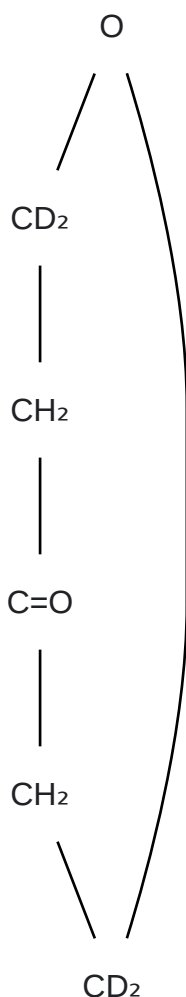
2,2,6,6-Tetradeuteriooxan-4-one is a saturated six-membered heterocyclic ketone. The deuterium atoms are specifically incorporated at the alpha-positions relative to the carbonyl group, which are the most accessible sites for hydrogen-deuterium exchange.

Physicochemical Data

The following table summarizes the key physicochemical properties of the parent compound, oxan-4-one, and the deuterated analogue.

Property	Oxan-4-one (Tetrahydropyran-4-one)	2,2,6,6-Tetradeuteriooxan-4-one (Predicted)	Data Source
Molecular Formula	C ₅ H ₈ O ₂	C ₅ H ₄ D ₄ O ₂	[6]
Molecular Weight	100.12 g/mol	104.14 g/mol	[6]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	
Boiling Point	~166 °C	~166 °C	
Solubility	Very soluble in water	Very soluble in water	[7]
CAS Number	29943-42-8	Not available	[6]

Structural Diagram



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Caption: Chemical structure of 2,2,6,6-tetradeuteriooxan-4-one.

Synthesis Protocol

The synthesis of 2,2,6,6-tetradeuteriooxan-4-one can be achieved through a base-catalyzed hydrogen-deuterium exchange reaction on the parent compound, tetrahydropyran-4-one, using deuterium oxide (D₂O) as the deuterium source.^[1]

Materials and Reagents

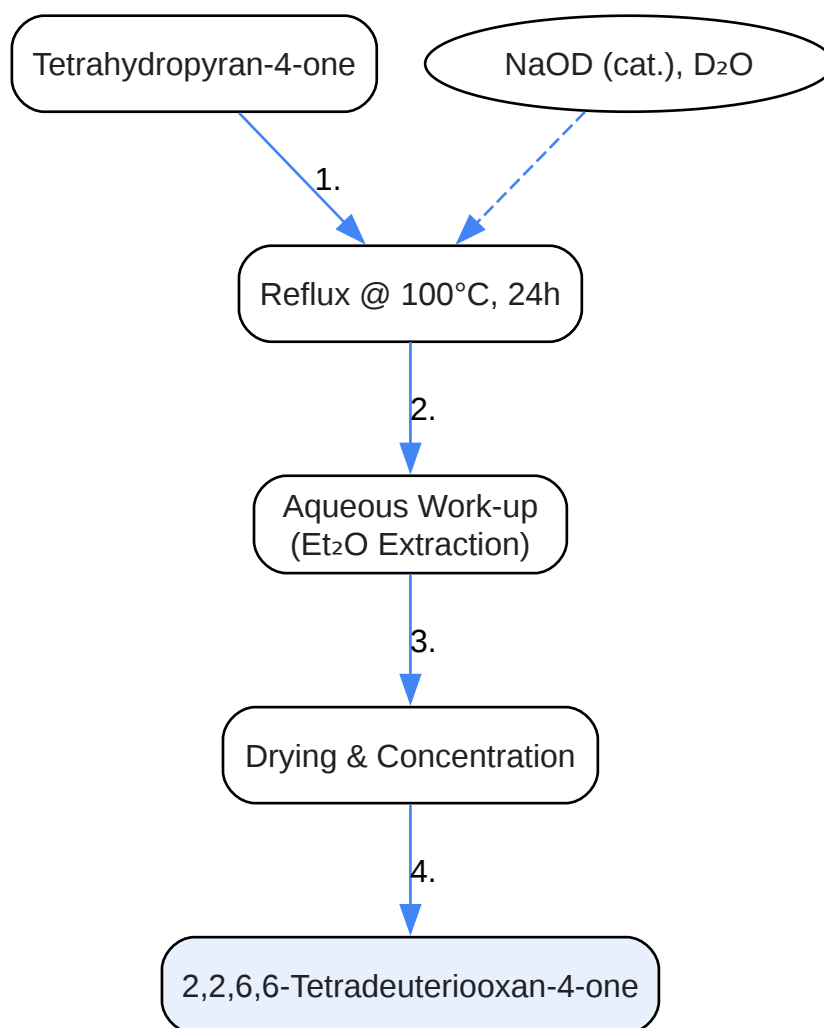
- Tetrahydropyran-4-one (CAS: 29943-42-8)
- Deuterium oxide (D₂O, 99.8 atom % D)

- Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
- Diethyl ether (anhydrous)
- Magnesium sulfate (anhydrous)
- Saturated sodium chloride solution (Brine)

Experimental Procedure

- **Reaction Setup:** To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydropyran-4-one (5.0 g, 50 mmol).
- **Deuteration:** Add deuterium oxide (20 mL) followed by a catalytic amount of 40% NaOD in D₂O (0.5 mL).
- **Reflux:** Heat the mixture to reflux (approx. 100-105 °C) and maintain for 24 hours under a nitrogen atmosphere to facilitate complete exchange at the α -positions.
- **Work-up:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
- **Washing:** Combine the organic layers and wash with brine (20 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.
- **Purification:** The resulting crude product can be purified by vacuum distillation to yield 2,2,6,6-tetradeuteriooxan-4-one as a clear liquid.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for 2,2,6,6-tetradeuteriooxan-4-one.

Analytical Characterization

The successful incorporation of deuterium and the purity of the final product can be confirmed using a combination of spectroscopic techniques.

Spectroscopic Data Summary

The following table outlines the expected spectroscopic data for the deuterated product in comparison to its non-deuterated precursor.

Technique	Oxan-4-one (Tetrahydropyran-4-one)[8] [9]	2,2,6,6-Tetradeuteriooxan-4-one (Expected)
^1H NMR (CDCl_3)	$\delta \sim 3.8$ (t, 4H, -O-CH ₂ -), $\delta \sim 2.4$ (t, 4H, -C(=O)-CH ₂ -)	$\delta \sim 3.8$ (s, 4H, -O-CH ₂ -). The triplet at $\delta \sim 2.4$ will be absent.
^{13}C NMR (CDCl_3)	$\delta \sim 208$ (C=O), $\delta \sim 68$ (-O-CH ₂ -), $\delta \sim 41$ (-C(=O)-CH ₂ -)	$\delta \sim 208$ (C=O), $\delta \sim 68$ (-O-CH ₂ -), $\delta \sim 40$ (-C(=O)-CD ₂ -). The signal for the α -carbon will appear as a multiplet due to C-D coupling.
Mass Spec (EI)	$m/z = 100$ (M^+)	$m/z = 104$ (M^+). The molecular ion peak will be shifted by +4 mass units.
IR Spectroscopy	$\sim 2950\text{ cm}^{-1}$ (C-H stretch), $\sim 1720\text{ cm}^{-1}$ (C=O stretch)	$\sim 2200\text{ cm}^{-1}$ (C-D stretch), $\sim 1720\text{ cm}^{-1}$ (C=O stretch). Appearance of a C-D stretching band and diminished C-H stretching intensity.

Conclusion

This technical guide outlines a robust and straightforward method for the synthesis of 2,2,6,6-tetradeuteriooxan-4-one, a valuable isotopically labeled building block. The provided experimental protocol and expected analytical data serve as a comprehensive resource for researchers in drug discovery and related scientific fields requiring such specialized chemical tools for their studies. The principles of α -deuteration are broadly applicable to other ketone-containing scaffolds.[4][10]

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